5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole
Description
This compound, identified by synonyms such as NSC54841 and CID244195, features a unique bicyclic pyrrole structure with two 3,4-dihydro-2H-pyrrole rings connected via an ethyl bridge (). Each pyrrole ring is substituted with 2,2-dimethyl and 4-(1-methylethylidene) groups, which confer steric bulk and electronic effects.
Properties
CAS No. |
4290-71-5 |
|---|---|
Molecular Formula |
C20H32N2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
5-[2-(2,2-dimethyl-4-propan-2-ylidene-3H-pyrrol-5-yl)ethyl]-2,2-dimethyl-4-propan-2-ylidene-3H-pyrrole |
InChI |
InChI=1S/C20H32N2/c1-13(2)15-11-19(5,6)21-17(15)9-10-18-16(14(3)4)12-20(7,8)22-18/h9-12H2,1-8H3 |
InChI Key |
FFRUIXIVUJHQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(N=C1CCC2=NC(CC2=C(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted 3,4-Dihydro-2H-Pyrrole Units
- Starting from pyrrole or pyrrolidine derivatives, the 2,2-dimethyl substitution is introduced via alkylation reactions using tert-butyl or isopropylidene reagents.
- The 4-(1-methylethylidene) substituent is typically installed by condensation with appropriate ketones or aldehydes under acidic or basic catalysis, forming the exocyclic double bond.
- Hydrogenation or partial reduction steps may be employed to achieve the 3,4-dihydro state of the pyrrole ring.
Formation of the Ethyl Linker Between Pyrrole Units
- The ethyl bridge connecting the two pyrrole rings at the 5-position can be constructed by alkylation or cross-coupling reactions.
- For example, a 5-bromopyrrole derivative can be reacted with a 2-(pyrrol-5-yl)ethyl nucleophile under palladium-catalyzed coupling conditions.
- Alternatively, a Michael addition or nucleophilic substitution approach can be used if suitable leaving groups are present.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as column chromatography.
- Structural confirmation is performed using NMR spectroscopy (1H and 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- The presence of characteristic signals for the substituted pyrrole rings and the ethyl linker confirms the structure.
Research Findings and Data Summary
Although no single comprehensive experimental procedure for this exact compound is publicly detailed, analogous compounds have been synthesized and characterized in the literature, providing insight into effective preparation methods:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkylation | tert-Butyl or isopropylidene reagents | Introduction of 2,2-dimethyl substituents |
| 2 | Condensation | Ketones/aldehydes, acid/base catalysis | Formation of 4-(1-methylethylidene) substituent |
| 3 | Partial reduction | Hydrogenation catalysts | Conversion to 3,4-dihydro pyrrole ring |
| 4 | Cross-coupling or alkylation | Pd-catalyst, base, 5-bromopyrrole derivative | Formation of ethyl linker between pyrrole units |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure bis-pyrrole compound |
| 6 | Characterization | NMR, IR, MS, elemental analysis | Confirmation of structure and purity |
Notes on Synthetic Challenges and Optimization
- The steric hindrance from bulky 2,2-dimethyl and 4-(1-methylethylidene) groups requires careful control of reaction conditions to avoid side reactions.
- The formation of the ethyl linker at the 5-position demands selective functionalization to prevent polymerization or over-alkylation.
- Use of mild conditions and selective catalysts improves yield and purity.
- Isomeric purity (cis/trans rotamers) may be an issue due to the double bonds in substituents, requiring detailed NMR analysis for confirmation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for various reactions due to its unique structure. It can be utilized in:
- Organic Synthesis: As a reagent in the synthesis of more complex molecules.
- Catalysis: Potential use in catalytic processes due to its ability to interact with different substrates.
Biology
The compound has been studied for its biological activities , which include:
- Antimicrobial Properties: Research indicates that it may exhibit activity against various microbial strains.
- Antioxidant Activity: Studies utilizing the DPPH radical scavenging assay have shown significant antioxidant properties with an IC50 value of 37.61 μg/mL, indicating its potential to neutralize free radicals .
Medicine
In the medical field, the compound is being investigated for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
- Therapeutic Potential: Ongoing research aims to explore its efficacy in treating diseases related to oxidative stress and inflammation.
Industry
The compound's unique properties make it valuable in various industrial applications:
- Pharmaceuticals: Used in the development of new drugs targeting various diseases.
- Agrochemicals: Potential applications in agricultural products due to its biological activity.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of the compound through various assays. The results indicated a strong ability to scavenge free radicals, suggesting potential use as an antioxidant supplement in food or pharmaceutical products.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. Further research is needed to elucidate the precise mechanisms involved and potential clinical applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Research Implications and Gaps
Priority research areas include:
Biological Activity
The compound 5-(2-(2,2-Dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrol-5-yl)ethyl)-2,2-dimethyl-4-(1-methylethylidene)-3,4-dihydro-2H-pyrrole is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antioxidant and antifungal properties.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes multiple dimethyl and ethylidene groups attached to a pyrrole backbone. The molecular formula can be represented as with a molecular weight of approximately 278.45 g/mol. The presence of these functional groups suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and radical scavenging capabilities.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. The antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicated that the compound exhibited significant antioxidant activity with an IC50 value of 37.61 μg/mL, indicating its efficacy in neutralizing free radicals .
Comparison of Antioxidant Activities
| Extract Type | IC50 Value (μg/mL) |
|---|---|
| Methanol | 37.61 ± 1.37 |
| Chloroform | 40.82 ± 3.60 |
| Hexane | 45.20 ± 2.54 |
This data suggests that methanol extracts containing the compound possess superior antioxidant capabilities compared to other solvent extracts.
Antifungal Activity
In addition to its antioxidant properties, the compound has shown promising antifungal activity against several pathogenic fungi. The antifungal efficacy was evaluated against species such as Fusarium oxysporum, Rosellinia necatrix, Cladosporium xanthochromaticum, and Sclerotinia sclerotiorum. Methanolic and chloroform extracts demonstrated maximum inhibition against all tested pathogens, while hexane extracts showed minimal inhibition .
Antifungal Efficacy Summary
| Fungal Species | Inhibition Observed |
|---|---|
| Fusarium oxysporum | High |
| Rosellinia necatrix | High |
| Cladosporium xanthochromaticum | High |
| Sclerotinia sclerotiorum | High |
The biological activity of this compound may be attributed to its ability to interact with cellular components, leading to enhanced radical scavenging and disruption of fungal cell membranes. The structural features that include multiple methyl groups and a pyrrole ring may facilitate binding to target sites within microbial cells or oxidative stress pathways in eukaryotic cells.
Case Studies
Several case studies have explored the biological implications of compounds similar in structure to the one discussed:
- Antidiabetic Properties : Research on thiazolidinedione derivatives has shown that similar compounds can activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity . This suggests potential metabolic benefits for compounds with similar structural motifs.
- Fungicidal Activity : A study focusing on novel pyrrolidine derivatives indicated significant fungicidal activity against potato diseases, showcasing the potential for agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
